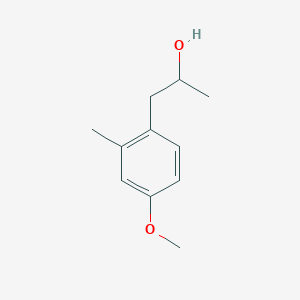

1-(4-Methoxy-2-methylphenyl)-2-propanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxy-2-methylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8-6-11(13-3)5-4-10(8)7-9(2)12/h4-6,9,12H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIIBDMQFFNHQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)CC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies

Stereoselective Synthesis Approaches for Chiral Centers

The creation of the chiral center at the second carbon of the propanol (B110389) chain is a critical step in the synthesis of 1-(4-Methoxy-2-methylphenyl)-2-propanol. Various stereoselective methods can be employed to control the absolute configuration of this stereocenter.

Asymmetric catalysis offers a powerful tool for the enantioselective construction of the C-C bond that forms the propanol backbone. One common approach involves the asymmetric addition of a methyl group to a suitable precursor aldehyde, such as (4-methoxy-2-methylphenyl)acetaldehyde. This can be achieved using chiral ligands in combination with organometallic reagents.

For instance, the use of Grignard reagents like methylmagnesium bromide in the presence of a chiral ligand can facilitate the enantioselective addition to the aldehyde. Chiral ligands, such as those derived from 1,2-diaminocyclohexane (DACH), have been successfully employed in the asymmetric addition of Grignard reagents to ketones, affording highly enantioenriched tertiary alcohols. rsc.org While a specific application to (4-methoxy-2-methylphenyl)acetaldehyde is not extensively documented in publicly available literature, the principle can be extrapolated. The choice of a suitable chiral ligand is crucial for achieving high enantioselectivity. For example, carbohydrate-based chiral ligands have shown promise in the enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving high conversion and enantiomeric excess. mdpi.com Similarly, copper catalysts coordinated by chiral chelating diphosphine ligands have been effective in the asymmetric conjugate addition of Grignard reagents to alkenyl-substituted aromatic N-heterocycles. nih.gov

Table 1: Examples of Chiral Ligands in Asymmetric Addition Reactions This table presents examples of chiral ligands used in asymmetric addition reactions that are conceptually similar to the synthesis of the target compound. Specific data for the synthesis of this compound using these exact ligands may not be available.

| Chiral Ligand Type | Metal Catalyst | Reagent | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Biaryl ligands from 1,2-DACH | - | Grignard Reagents | Ketones | Up to 95% | rsc.org |

| Carbohydrate-based diols | Ti(OiPr)₄ | Diethylzinc | Aromatic Aldehydes | Up to 96% | mdpi.com |

| Chiral Diphosphine | Copper | Grignard Reagents | Alkenyl-N-heterocycles | High | nih.gov |

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity. organic-chemistry.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct a subsequent reaction in a diastereoselective manner. After the desired stereocenter is created, the auxiliary can be removed.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule, such as 4-methoxy-2-methylphenylacetic acid. Evans' oxazolidinone auxiliaries are widely used for stereoselective alkylation reactions. wikipedia.orgbaranlab.org The carboxylic acid would be converted to an N-acyloxazolidinone. Deprotonation with a strong base, followed by reaction with a methylating agent, would introduce the methyl group diastereoselectively. Subsequent cleavage of the auxiliary would yield the desired enantiomer of the corresponding carboxylic acid, which could then be reduced to the target alcohol.

Another approach involves the diastereoselective alkylation of chiral imines or hydrazones. nih.govillinois.edu For example, an imine derived from 4-methoxy-2-methylbenzylamine and a chiral amine could be deprotonated and then alkylated with a methyl halide. The chiral auxiliary would direct the approach of the electrophile, leading to a high diastereomeric excess. nih.govrsc.org

Table 2: Common Chiral Auxiliaries and Their Applications This table provides an overview of common chiral auxiliaries and their general applications in asymmetric synthesis.

| Chiral Auxiliary | Typical Application | Removal Conditions | Reference |

| Evans' Oxazolidinones | Aldol reactions, Alkylations | Hydrolysis (acidic or basic) | organic-chemistry.orgwikipedia.org |

| Pseudoephedrine | Alkylation of amides | Hydrolysis (acidic or basic) | organic-chemistry.org |

| SAMP/RAMP Hydrazones | Alkylation of ketones/aldehydes | Ozonolysis or hydrolysis | nih.gov |

| Sulfinamides | Synthesis of chiral amines | Acidic hydrolysis | uwindsor.ca |

Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral alcohols. The asymmetric reduction of the corresponding ketone, 4-methoxy-2-methylacetophenone, is a direct route to enantiomerically pure this compound.

Various microorganisms and isolated enzymes (ketoreductases or alcohol dehydrogenases) can catalyze this transformation with high enantioselectivity. For instance, the use of immobilized Rhodotorula glutinis cells has been reported for the asymmetric reduction of substituted acetophenones, yielding the corresponding (S)-alcohols with over 99% enantiomeric excess. While not specifically tested on 4-methoxy-2-methylacetophenone in the cited study, the methodology has been successfully applied to a range of acetophenone (B1666503) analogues.

Asymmetric transfer hydrogenation (ATH) is another powerful biocatalytic method. Ruthenium (II) complexes with chiral ligands, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are effective catalysts for the ATH of acetophenone derivatives, often achieving excellent enantioselectivities. nih.gov

Table 3: Biocatalytic Reduction of Acetophenone Derivatives This table summarizes findings from studies on the biocatalytic reduction of acetophenone derivatives, which are relevant to the synthesis of the target compound.

| Biocatalyst/Catalyst System | Substrate Type | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Immobilized Rhodotorula glutinis | Substituted Acetophenones | (S)-Alcohols | >99% | N/A |

| Ru(II)/TsDPEN Complexes | Acetophenone Derivatives | Varies with catalyst | Excellent | nih.gov |

Diastereoselective synthesis relies on the presence of an existing chiral center in the molecule to influence the stereochemical outcome of a subsequent reaction. In the context of this compound, a precursor containing a chiral center could be strategically functionalized.

For example, a diastereoselective addition of an organometallic reagent to a chiral aldehyde or ketone derived from the 4-methoxy-2-methylphenyl moiety can be employed. The stereocontrol is exerted by the pre-existing stereocenter, often following Cram's rule or its modifications (Felkin-Anh model).

Another strategy is the diastereoselective alkylation of a chiral enolate. While this is more commonly associated with chiral auxiliaries, it can also be applied if the substrate itself contains a chiral center that can direct the approach of the electrophile.

Regioselective Functionalization of the Methoxy-Methylphenyl Moiety

Achieving the correct substitution pattern on the aromatic ring is crucial. The starting material for the synthesis of this compound is typically a disubstituted benzene (B151609) derivative, and further functionalization must be highly regioselective.

The methoxy (B1213986) (-OCH₃) group is a powerful ortho-, para-directing and activating group in electrophilic aromatic substitution (EAS) reactions. The methyl (-CH₃) group is also ortho-, para-directing and activating, but to a lesser extent. In a molecule like 3-methylanisole (B1663972) (1-methoxy-3-methylbenzene), the positions ortho and para to the strongly activating methoxy group are the most nucleophilic.

Friedel-Crafts acylation is a common EAS reaction used to introduce an acyl group onto an aromatic ring. rsc.orgnih.govwisc.eduorganic-chemistry.orgsigmaaldrich.comtamu.edu The acylation of 3-methylanisole with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride would be expected to yield primarily 4-methoxy-2-methylacetophenone, the precursor to the target alcohol. The substitution occurs at the position that is para to the methyl group and ortho to the methoxy group, which is sterically accessible and electronically activated by both substituents. Acylation of anisole (B1667542) itself with propionyl chloride has been shown to be a viable reaction. wisc.eduyoutube.com

The Vilsmeier-Haack reaction is another method for the formylation of electron-rich aromatic rings, which could be a potential route to introduce a carbonyl group. wikipedia.orgijpcbs.comorganic-chemistry.orgthieme-connect.declockss.org

A more advanced and highly regioselective method is Directed Ortho-Metalation (DoM) . organic-chemistry.orgbaranlab.orguwindsor.cawikipedia.orgresearchgate.net In this strategy, a directing metalation group (DMG) on the aromatic ring directs the deprotonation by a strong base (typically an organolithium reagent) to the adjacent ortho position. The methoxy group is a known DMG. Therefore, treatment of 3-methylanisole with a strong base like n-butyllithium would lead to lithiation at the 2-position, directed by the methoxy group. The resulting aryllithium species can then be reacted with an electrophile, such as propylene (B89431) oxide, to introduce the 2-hydroxypropyl chain directly at the 2-position, leading to the target compound. This method offers excellent regiocontrol, avoiding the formation of other isomers. wikipedia.org

Table 4: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Anisoles This table illustrates the directing effects of substituents on the regiochemical outcome of electrophilic aromatic substitution on anisole derivatives.

| Substrate | Electrophilic Reagent | Major Product(s) | Rationale | Reference |

| Anisole | Propionyl Chloride/FeCl₃ | 4-Methoxypropiophenone | Strong para-directing effect of the methoxy group. | wisc.eduyoutube.com |

| 3-Methylanisole | Acetyl Chloride/AlCl₃ | 4-Methoxy-2-methylacetophenone | Combined activating and directing effects of methoxy and methyl groups. | N/A |

| 3-Methylanisole | n-BuLi, then Propylene Oxide | This compound | Directed ortho-metalation by the methoxy group. | wikipedia.org |

Novel Synthetic Routes and Precursor Chemistry

The construction of the this compound scaffold can be approached from several convergent and linear strategies, leveraging key precursor molecules.

The ring-opening of epoxides with nucleophiles is a fundamental and efficient method for creating β-hydroxy ether linkages. chemicalbook.comchemicalbook.com In this synthetic approach, the target molecule is synthesized through the nucleophilic attack of a substituted phenoxide on propylene oxide.

The key precursors for this synthesis are:

2-Methyl-4-methoxyphenol (also known as Creosol or 4-Methylguaiacol) sigmaaldrich.com

Propylene Oxide (1,2-epoxypropane)

The reaction proceeds via an Sₙ2 mechanism. First, the 2-methyl-4-methoxyphenol is deprotonated with a base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic phenoxide ion. This phenoxide then attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon of the propylene oxide ring, leading to the desired 2-propanol regioisomer. mdma.chymdb.ca A final acidic or aqueous workup protonates the resulting alkoxide to yield the final product.

Reaction Scheme: Epoxide Ring-Opening (A representative image of the reaction scheme would be placed here)

Table 1: Reagents and Conditions for Epoxide Ring-Opening Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

| 2-Methyl-4-methoxyphenol | Propylene Oxide | NaOH, K₂CO₃ | DMF, Acetonitrile (B52724), or neat | 50-100 °C, 4-12 hours |

A robust and widely used method for synthesizing secondary alcohols is the reduction of a corresponding ketone precursor. For the target molecule, this involves a two-step process: synthesis of the ketone followed by its reduction.

Step 1: Synthesis of the Ketone Precursor

The required carbonyl precursor is 1-(4-methoxy-2-methylphenyl)propan-2-one . While this specific ketone is not commonly cited, its synthesis can be envisioned through established methods like Friedel-Crafts acylation or coupling reactions. A plausible route is the Friedel-Crafts acylation of 1-methoxy-3-methylbenzene (3-methylanisole) with a propanoyl synthon. However, controlling regioselectivity can be challenging. An alternative is the acylation of a pre-functionalized aromatic ring.

Step 2: Reduction of the Ketone

Once the ketone precursor, 1-(4-methoxy-2-methylphenyl)propan-2-one, is obtained, it can be reduced to the secondary alcohol, this compound. This transformation is reliably achieved using a variety of reducing agents. The choice of reagent can influence selectivity, cost, and safety. A patent for the synthesis of arformoterol (B195475) describes the reductive amination of the related 4-methoxyphenyl (B3050149) acetone, showcasing the utility of reduction on similar structures. google.com

Table 2: Common Reducing Agents for Ketone to Secondary Alcohol Transformation

| Reducing Agent | Abbreviation | Typical Solvent(s) | Key Characteristics |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol, Water | Mild, selective for aldehydes/ketones, safe to handle. |

| Lithium Aluminum Hydride | LiAlH₄ | Diethyl Ether, THF (anhydrous) | Very powerful, non-selective (reduces esters, acids), reacts violently with water. |

| Catalytic Hydrogenation | H₂/Catalyst | Ethanol, Ethyl Acetate | Uses H₂ gas with catalysts like Pt, Pd, or Ni. Can also reduce other functional groups. |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. tcichemicals.comorganic-chemistry.org This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular complexity. nih.govcaltech.edu

While a specific MCR for the synthesis of this compound is not established in the literature, a hypothetical route can be proposed. A convergent synthesis could potentially involve:

An aryl halide, such as 2-bromo-5-methoxytoluene .

A simple carbonyl compound, like acetaldehyde (B116499) .

A methylating reagent or a methyl-containing organometallic species.

This would require a sophisticated catalytic system capable of orchestrating a cascade of C-C bond formations. The development of such a reaction would be a significant advancement, aligning with the principles of green and efficient chemistry. nih.gov The power of MCRs lies in their ability to construct complex scaffolds, often found in active pharmaceutical ingredients, in a single pot. nih.gov

The addition of an organometallic Grignard reagent to a carbonyl compound is a cornerstone of alcohol synthesis, allowing for the formation of new carbon-carbon bonds. biosynth.combiosynth.com This method offers two primary disconnections for synthesizing this compound.

Pathway A: This route involves the reaction of an aldehyde with a methyl Grignard reagent.

Precursor 1: (4-Methoxy-2-methylphenyl)acetaldehyde

Precursor 2: Methylmagnesium bromide (CH₃MgBr)

The methyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent workup with a dilute acid protonates the intermediate alkoxide to yield the secondary alcohol. organic-chemistry.org

Pathway B: This alternative route involves the reaction of a more complex Grignard reagent with a simple aldehyde.

Precursor 1: (4-Methoxy-2-methylphenyl)magnesium bromide

Precursor 2: Acetaldehyde (CH₃CHO)

Here, the Grignard reagent is prepared from the corresponding aryl halide (e.g., 2-bromo-5-methoxytoluene) and magnesium metal. This aryl Grignard then adds to acetaldehyde to form the desired product after acidic workup.

Table 3: Comparison of Grignard Synthesis Pathways

| Pathway | Grignard Reagent | Carbonyl Compound | Key Precursor Synthesis Challenge |

| A | Methylmagnesium bromide | (4-Methoxy-2-methylphenyl)acetaldehyde | Synthesis of the substituted acetaldehyde, often via oxidation of the corresponding alcohol. |

| B | (4-Methoxy-2-methylphenyl)magnesium bromide | Acetaldehyde | Synthesis of the substituted aryl halide (e.g., 2-bromo-5-methoxytoluene). |

Both pathways are synthetically viable, with the choice often depending on the commercial availability and ease of synthesis of the respective aldehyde and aryl halide precursors. chemsynthesis.com

Reaction Mechanisms and Chemical Transformations

Mechanistic Studies of Hydroxyl Group Reactivity

The hydroxyl (-OH) group of 1-(4-Methoxy-2-methylphenyl)-2-propanol is a key functional group that dictates much of its chemical reactivity. Its behavior in various reactions, including nucleophilic substitution, oxidation, esterification, and etherification, is of significant interest.

The benzylic position of this compound, the carbon atom adjacent to the aromatic ring, makes it susceptible to nucleophilic substitution reactions. libretexts.orgpearson.com The stability of the potential carbocation intermediate plays a crucial role in determining the reaction pathway. libretexts.orgpearson.com

SN1 Pathway: In the presence of a protic solvent or a Lewis acid, the hydroxyl group can be protonated and leave as a water molecule, forming a secondary benzylic carbocation. This carbocation is stabilized by resonance with the electron-donating methoxy (B1213986) group on the aromatic ring. libretexts.org The subsequent attack of a nucleophile can occur from either face of the planar carbocation, leading to a racemic mixture if the original alcohol was chiral. The presence of the electron-donating methoxy group at the para position further stabilizes this carbocation, making the SN1 pathway more favorable than for unsubstituted or deactivated aromatic rings.

SN2 Pathway: While less common for secondary benzylic alcohols due to steric hindrance, the SN2 mechanism can occur under specific conditions with a strong, unhindered nucleophile and an aprotic polar solvent. In this concerted mechanism, the nucleophile attacks the carbon atom bearing the hydroxyl group at the same time as the leaving group departs. pearson.com For this to happen, the hydroxyl group would first need to be converted into a better leaving group, such as a tosylate or a halide.

The secondary alcohol group in this compound can be oxidized to a ketone, 1-(4-Methoxy-2-methylphenyl)-2-propanone. The choice of oxidizing agent is crucial for achieving selective product formation and avoiding over-oxidation or side reactions.

Common oxidizing agents and their expected outcomes are summarized in the table below.

| Oxidizing Agent | Expected Product | Reaction Conditions |

| Chromic acid (H₂CrO₄) | 1-(4-Methoxy-2-methylphenyl)-2-propanone | Acidic conditions |

| Pyridinium chlorochromate (PCC) | 1-(4-Methoxy-2-methylphenyl)-2-propanone | Anhydrous dichloromethane |

| Potassium permanganate (B83412) (KMnO₄) | Benzoic acid derivative (cleavage of the side chain) | Strong heating |

Mild oxidizing agents like PCC are often preferred for the synthesis of the corresponding ketone as they minimize the risk of side-chain cleavage, which can occur with stronger oxidizing agents like potassium permanganate under harsh conditions. libretexts.org The presence of the alkyl side chain on the benzene (B151609) ring can also be susceptible to oxidation under vigorous conditions, leading to a carboxylic acid. libretexts.orgyoutube.com

Esterification: The reaction of this compound with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) in the presence of an acid catalyst leads to the formation of an ester. nih.govresearchgate.net The Fischer esterification, which involves heating the alcohol and carboxylic acid with a strong acid catalyst, proceeds via a nucleophilic acyl substitution mechanism. The alcohol oxygen acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid. Subsequent dehydration yields the ester. The use of more reactive acylating agents like acid chlorides in the presence of a base (e.g., pyridine) is another common method. nih.gov

Etherification: The formation of an ether from this compound can be achieved through various methods, most notably the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide. Due to the secondary nature of the alcohol, elimination reactions can compete with substitution, especially if the alkyl halide is sterically hindered.

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the aromatic ring in this compound is significantly influenced by the activating methoxy group and the weakly activating methyl group. msu.edu

Electrophilic Aromatic Substitution (EAS): The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. youtube.comyoutube.com The methyl group is a weak activating group and also an ortho-, para-director. Their combined effect directs incoming electrophiles to the positions ortho and para to the methoxy group. However, the position ortho to the methoxy group and meta to the methyl group (C5) and the position ortho to the methyl group and meta to the methoxy group (C3) are the most likely sites for substitution. Steric hindrance from the existing substituents will also play a role in determining the final product distribution. msu.edu

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution on the benzene ring of this compound is generally unfavorable. masterorganicchemistry.comlibretexts.orglibretexts.org NAS reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) to stabilize the negatively charged intermediate (Meisenheimer complex), which are absent in this molecule. libretexts.orglibretexts.orglumenlearning.com The electron-donating nature of the methoxy and methyl groups further deactivates the ring towards nucleophilic attack. masterorganicchemistry.com

The benzylic position of this compound is particularly reactive towards radical reactions. libretexts.orglibretexts.org This heightened reactivity is due to the formation of a resonance-stabilized benzylic radical. libretexts.orgyoutube.com

Radical Halogenation: In the presence of a radical initiator like light (hv) or a peroxide, and a halogen source such as N-bromosuccinimide (NBS), selective bromination can occur at the benzylic position. libretexts.orgyoutube.com The reaction proceeds through a chain mechanism involving the abstraction of a benzylic hydrogen atom to form a benzylic radical. libretexts.orgpearson.com This radical is stabilized by delocalization of the unpaired electron into the aromatic π-system. libretexts.org The resonance stabilization lowers the activation energy for the formation of the benzylic radical, making this position the primary site of halogenation. libretexts.orgpearson.com

The resonance structures of the benzylic radical intermediate are depicted below:

The unpaired electron is on the benzylic carbon.

The unpaired electron is delocalized to the ortho position of the aromatic ring.

The unpaired electron is delocalized to the para position of the aromatic ring.

This delocalization explains the high selectivity of radical reactions at the benzylic site. libretexts.org

Photochemical Reactions and Photo-Induced Processes

The photochemical behavior of this compound is of interest due to the presence of a chromophoric substituted benzene ring and a hydroxyl group, which can participate in various photo-induced processes. While specific studies on this exact molecule are not extensively documented in publicly available literature, its reactivity can be inferred from the behavior of structurally related compounds, such as other methoxy-substituted benzylic alcohols.

The primary photochemical event for many methoxy-substituted benzyl (B1604629) alcohols upon irradiation in aqueous solutions is photodehydroxylation. This process involves the cleavage of the carbon-hydroxyl bond to form a benzyl cation intermediate. rsc.org This intermediate is highly reactive and can be trapped by nucleophiles present in the solution. rsc.org The reaction is understood to proceed through the singlet excited state. Evidence for this mechanism includes the quenching of fluorescence by hydronium ions, which corresponds with the acid catalysis of the reaction for several related derivatives. rsc.org The presence of methoxy groups on the aromatic ring, particularly dimethoxy-substituted alcohols, has been shown to enhance the reactivity compared to monosubstituted compounds, with quantum yields for methanolysis reaching up to 0.31 for highly reactive derivatives. rsc.org

Another potential photochemical pathway for this compound is photo-oxidation. Benzylic alcohols can be oxidized to the corresponding ketones or aldehydes under mild and environmentally friendly photochemical conditions. rsc.org These reactions can utilize photocatalysts, such as thioxanthenone, and molecular oxygen from the air as the oxidant, with irradiation from sources like household lamps or sunlight. rsc.org

Furthermore, the photodegradation of molecules containing methoxy-substituted phenyl rings has been studied in other contexts, such as for curcuminoids. scispace.comnih.gov The position of the methoxy group on the phenyl ring significantly influences the rate of decomposition. scispace.comnih.gov For instance, in some systems, a 3,5-dimethoxy substitution leads to the highest photosensitivity, while a 2,5-dimethoxy substitution results in greater photostability. nih.gov The degradation products often include aldehydes and carboxylic acids corresponding to the substituted benzene ring. scispace.com

While this compound itself is not a ketone or aldehyde, it is important to consider that its degradation products could be photoactive. For example, if oxidation of the secondary alcohol occurs, the resulting ketone could undergo Norrish type I or type II reactions. A Norrish type I reaction involves the homolytic cleavage of the α-carbon bond to the carbonyl group, forming two radical intermediates. wikipedia.org A Norrish type II reaction is an intramolecular process where the excited carbonyl group abstracts a γ-hydrogen, leading to a 1,4-biradical that can then fragment or cyclize. wikipedia.org

The table below summarizes potential photochemical reactions based on related compounds.

| Reaction Type | Description | Potential Products from this compound | Reference |

| Photodehydroxylation | Cleavage of the C-OH bond upon irradiation, forming a carbocation intermediate. | 1-(4-Methoxy-2-methylphenyl)propane (if reduced), or other products from reaction with nucleophiles. | rsc.org |

| Photo-oxidation | Oxidation of the secondary alcohol to a ketone. | 1-(4-Methoxy-2-methylphenyl)-2-propanone | rsc.org |

| Photodegradation | Fragmentation of the molecule, potentially initiated by the excited aromatic ring. | 4-Methoxy-2-methylbenzaldehyde, 4-methoxy-2-methylbenzoic acid, and smaller fragments. | scispace.comnih.gov |

Metal-Catalyzed Cross-Coupling Reactions at Aromatic and Aliphatic Sites

The structure of this compound offers two primary sites for metal-catalyzed cross-coupling reactions: the aromatic ring and the aliphatic alcohol group. These reactions are powerful tools in synthetic organic chemistry for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Reactions at the Aromatic Site:

The aromatic ring of this compound possesses a methoxy group, which is a C(sp²)–O bond. While typically inert, this bond can be activated for cross-coupling reactions, particularly with nickel catalysts. nih.gov However, a more common strategy for functionalizing such aromatic rings involves converting a C-H bond to a C-X bond (where X is a halide or triflate) to prepare the substrate for well-established cross-coupling reactions like the Suzuki-Miyaura, Stille, or Buchwald-Hartwig reactions.

The Suzuki-Miyaura coupling, which is the palladium-catalyzed reaction of an organoboron reagent with an organohalide or sulfonate, is a highly efficient method for forming aryl-aryl bonds. researchgate.net If this compound were converted to an aryl halide (e.g., by bromination of the aromatic ring), it could be coupled with a variety of boronic acids. researchgate.net The reaction conditions are generally mild and tolerate a wide range of functional groups. researchgate.net

Similarly, the Stille reaction, which couples an organostannane with an organohalide, is another effective palladium-catalyzed method for biaryl synthesis. slideshare.net The stability of organostannanes to air and moisture makes this a practical approach. slideshare.net

Reactions at the Aliphatic Site:

The secondary alcohol group presents opportunities for C-O cross-coupling reactions. Palladium-catalyzed O-arylation of aliphatic alcohols has been a subject of significant research. rsc.org These reactions typically couple an alcohol with an aryl halide to form an alkyl aryl ether. The development of specialized ligands has been crucial for achieving high efficiency, especially with challenging substrates like unactivated aryl halides and alcohols bearing β-hydrogens. rsc.orgscispace.com

The table below provides an overview of potential metal-catalyzed cross-coupling reactions involving this compound or its derivatives.

| Reaction Name | Catalyst/Reagents | Site of Reaction | Bond Formed | Description | Reference |

| Suzuki-Miyaura Coupling | Pd catalyst, Base, Arylboronic acid | Aromatic Ring (requires prior halogenation) | C-C | Forms a biaryl compound by coupling the aromatic ring with another aryl group. | researchgate.net |

| Stille Coupling | Pd catalyst, Organostannane | Aromatic Ring (requires prior halogenation) | C-C | Couples the aromatic ring with an organotin reagent to form a new C-C bond. | slideshare.net |

| Buchwald-Hartwig Amination | Pd catalyst, Base, Amine | Aromatic Ring (requires prior halogenation) | C-N | Forms an arylamine by coupling the aromatic ring with an amine. | rsc.org |

| C-O Cross-Coupling | Pd or Cu catalyst, Base, Aryl Halide | Aliphatic Alcohol | C-O | Forms an ether by coupling the secondary alcohol with an aryl halide. | rsc.orgyoutube.combeilstein-journals.org |

| Direct Allylation | Pd(0) catalyst, Allylic alcohol | Aromatic Ring (as a boronic acid derivative) | C-C | Couples an arylboronic acid derivative with an allylic alcohol. | wikipedia.org |

These reactions highlight the synthetic versatility of this compound, allowing for its modification at either the aromatic core or the aliphatic side chain to generate a wide array of more complex molecules.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (Ab-initio and Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the atomic level. researchgate.netdntb.gov.ua These methods solve approximations of the Schrödinger equation to determine the electronic structure and other properties of a molecule. For a compound like 1-(4-Methoxy-2-methylphenyl)-2-propanol, DFT calculations, often using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to predict its geometry, electronic characteristics, and spectroscopic behavior. mdpi.comopenaccesspub.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a stable conformation is reached.

Conformational analysis would explore various rotational isomers (conformers) arising from the rotation around single bonds, such as the C-C bonds in the propanol (B110389) side chain and the bond connecting the phenyl ring to the side chain. The relative energies of these conformers would be calculated to identify the most stable, or ground-state, conformation. The results of such calculations are typically presented in a table comparing key bond lengths and angles of the optimized structure. For related molecules, theoretical bond lengths and angles calculated via DFT have shown good correlation with experimental data obtained from X-ray crystallography. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical) (Note: This data is hypothetical and for illustrative purposes only.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-O (methoxy) | 1.365 | C-O-C (ether) | 118.2 |

| C-O (alcohol) | 1.430 | C-C-O (alcohol) | 109.5 |

| C-C (propyl) | 1.540 | C-C-C (propyl) | 112.0 |

| C-C (aromatic) | 1.400 | C-C-H (aromatic) | 120.0 |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Charge Distribution

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. nih.govmaterialsciencejournal.org A smaller gap suggests the molecule is more easily polarized and more reactive. nih.gov

For this compound, the HOMO would likely be localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO might be distributed across the aromatic system and the propanol side chain. Analysis of the charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map, would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. openaccesspub.org

Table 2: Illustrative Electronic Properties (Theoretical) (Note: This data is hypothetical and for illustrative purposes only.)

| Property | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap | 5.60 |

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding normal modes can be determined. researchgate.net These calculated frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and other method-inherent approximations.

For this compound, this analysis would predict characteristic vibrational modes, such as the O-H stretch of the alcohol, C-H stretches of the methyl and aromatic groups, and C-O stretches of the ether and alcohol functionalities. openaccesspub.orgresearchgate.net This predictive power is invaluable for interpreting experimental spectra and confirming the molecular structure. mdpi.com

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide a static picture of a few stable conformers, Molecular Dynamics (MD) simulations can explore the full conformational landscape of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing insight into its flexibility and dynamic behavior in different environments (e.g., in a solvent). For a flexible molecule like this compound, MD simulations would reveal the accessible conformations and the transitions between them, offering a more complete understanding of its behavior in a realistic setting, such as in solution. nih.gov

Reaction Pathway Elucidation and Transition State Analysis

Theoretical chemistry can be used to map out the potential energy surface of a chemical reaction, identifying the minimum energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. For reactions involving this compound, such as its dehydration or oxidation, computational methods could be used to calculate the activation energy, providing insights into the reaction kinetics and mechanism. Studies on related alcohols like 1- and 2-propanol have used quantum chemistry calculations to identify the mechanisms for various dissociation channels following ionization. nih.gov

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Chemical Prediction

Quantitative Structure-Reactivity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or biological activity. While a QSAR model cannot be built from a single compound, this compound could be included in a dataset of related phenol (B47542) or alcohol derivatives to develop such a model. Descriptors calculated for this molecule, such as its electronic properties (HOMO/LUMO energies), steric parameters, and lipophilicity (log P), could be used as variables in the QSAR model to predict the reactivity of other, similar compounds.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Through the use of advanced 1D and 2D NMR techniques, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in 1-(4-methoxy-2-methylphenyl)-2-propanol can be achieved.

Advanced 1D and 2D NMR Techniques for Structural Assignment

A detailed analysis of the ¹H and ¹³C NMR spectra is the first step in structural elucidation. The expected chemical shifts for this compound are influenced by the electron-donating methoxy (B1213986) group and the electron-donating, sterically hindering methyl group on the aromatic ring, as well as the hydroxyl and methyl groups on the propanol (B110389) side chain.

To resolve signal overlap and confirm connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J, ³J, and sometimes longer-range couplings). For this compound, COSY would show correlations between the methine proton of the propanol chain and the adjacent methylene (B1212753) and methyl protons. It would also help in assigning the aromatic protons by showing their through-bond coupling relationships.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. nist.govnist.gov Each CH, CH₂, and CH₃ group will produce a cross-peak, allowing for the direct assignment of each carbon signal based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. nist.gov HMBC is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the methoxy protons to the aromatic carbon they are attached to, and from the aromatic protons to neighboring carbons, confirming the substitution pattern of the phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1 | - | ~130 | C2, C6, CH₂ |

| 2 | - | ~112 | CH₃ (Aromatic), H3, H5 |

| 3 | ~6.7-6.8 | ~115 | C1, C5 |

| 4 | - | ~158 | OCH₃, H3, H5 |

| 5 | ~6.6-6.7 | ~128 | C1, C3, C4 |

| 6 | ~7.0-7.1 | ~138 | C2, CH₂ |

| CH₂ | ~2.6-2.8 | ~45 | C1, C6, CH |

| CH | ~3.9-4.1 | ~68 | CH₂, CH₃ (Propanol) |

| CH₃ (Propanol) | ~1.1-1.2 | ~23 | CH |

| OCH₃ | ~3.8 | ~55 | C4 |

| CH₃ (Aromatic) | ~2.2-2.3 | ~16 | C1, C2, C3 |

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Stereochemical Assignment through Chiral NMR Shift Reagents and Anisotropy Effects

Since this compound contains a chiral center at the second carbon of the propanol chain, it exists as a pair of enantiomers. The determination of the absolute configuration or the enantiomeric purity of a sample requires specialized NMR techniques.

Chiral NMR Shift Reagents, such as lanthanide complexes (e.g., Eu(hfc)₃), can be used to differentiate the signals of the two enantiomers. These reagents form diastereomeric complexes with the chiral alcohol, leading to separate signals for the corresponding protons and carbons of the R and S enantiomers in the NMR spectrum. The integration of these separated signals allows for the determination of the enantiomeric excess.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule and can also offer insights into its conformational preferences.

Functional Group Identification and Spectroscopic Correlations

The Infrared (IR) and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3200-3600 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=C (Aromatic) | Stretching | 1500-1600 |

| C-O (Alcohol) | Stretching | 1050-1150 |

| C-O (Aryl Ether) | Asymmetric Stretching | 1230-1270 |

| C-O (Aryl Ether) | Symmetric Stretching | 1020-1075 |

The broadness of the O-H stretching band is indicative of intermolecular hydrogen bonding. The precise positions of the aromatic C-H and C=C stretching bands can be sensitive to the substitution pattern on the benzene (B151609) ring.

Conformational Analysis using Vibrational Modes

The rotational freedom around the single bonds in the propanol side chain and the bond connecting it to the phenyl ring can lead to different stable conformations (rotamers). These conformers may have distinct vibrational frequencies, particularly in the fingerprint region of the IR and Raman spectra (below 1500 cm⁻¹). By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to deduce the most stable conformation of the molecule in the gas phase or in a particular solvent. For similar molecules, studies have shown that weak intramolecular interactions, such as OH-π interactions, can influence the preferred conformation. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its structure.

For this compound (molar mass = 180.25 g/mol ), the molecular ion peak [M]⁺ at m/z 180 would be expected in the mass spectrum, although it may be weak for alcohols. libretexts.org The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral fragments.

Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the alcohol is a common fragmentation pathway for alcohols. libretexts.orgchegg.com This would result in the formation of a stable benzylic cation. The loss of a methyl radical would lead to a fragment at m/z 165, while the loss of the ethyl group attached to the phenyl ring would result in a fragment at m/z 45.

Dehydration: The loss of a water molecule (18 amu) from the molecular ion is another characteristic fragmentation for alcohols, which would produce a peak at m/z 162. libretexts.org

Benzylic Cleavage: Cleavage of the bond between the first and second carbons of the propanol side chain would generate a stable benzylic carbocation at m/z 135. This is often a very prominent peak in the mass spectra of such compounds.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 180 | [M]⁺ (Molecular Ion) |

| 165 | [M - CH₃]⁺ |

| 162 | [M - H₂O]⁺ |

| 135 | [CH₂(C₆H₃(OCH₃)(CH₃))]⁺ |

| 45 | [CH(OH)CH₃]⁺ |

The relative intensities of these fragment ions provide a unique fingerprint for the molecule, confirming the connectivity and the presence of the various functional groups.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, the molecular formula is C₁₁H₁₆O₂. The theoretical (monoisotopic) exact mass can be calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O).

HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, would measure the mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ to within a few parts per million (ppm) of its theoretical value. For the related isomer, 1-(4-methoxyphenyl)propan-2-ol (B145594) (C₁₀H₁₄O₂), the computed exact mass is 166.0994 Da. nih.gov For the target compound, C₁₁H₁₆O₂, the expected exact mass would be slightly different due to the additional methyl group. Confirmation of the measured exact mass against the theoretical value provides definitive evidence for the molecular formula, distinguishing it from other compounds with the same nominal mass.

Table 1: Theoretical vs. Expected HRMS Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆O₂ |

| Nominal Mass | 180 amu |

| Theoretical Exact Mass | 180.11503 Da |

| Expected Adduct (ESI+) | [M+H]⁺ |

| Expected m/z (ESI+) | 180.12286 Da |

| Required Mass Accuracy | < 5 ppm |

Fragmentation Pathways and Structural Information from MS/MS Experiments

Upon ionization (e.g., by electron ionization), the molecular ion [C₁₁H₁₆O₂]⁺• would be formed. Key fragmentation processes would include:

Alpha-cleavage: Cleavage of the C-C bond between the carbon bearing the hydroxyl group (C2) and the methylene carbon (C1) is expected. This would lead to the formation of a stable resonance-stabilized ion.

Benzylic Cleavage: The bond between the methylene carbon (C1) and the phenyl ring is susceptible to cleavage, which would yield a substituted benzyl (B1604629) cation. The presence of the electron-donating methoxy and methyl groups on the phenyl ring would stabilize this fragment.

Loss of Water: A common fragmentation pathway for alcohols is the neutral loss of a water molecule (18 Da) from the molecular ion, leading to the formation of an [M-H₂O]⁺• ion.

Loss of a Methyl Radical: Cleavage can result in the loss of a methyl radical (•CH₃) from the propanol side chain.

X-ray Crystallography and Solid-State Analysis

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Structure Elucidation

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This technique can provide precise bond lengths, bond angles, and the absolute configuration of chiral centers. This compound possesses a chiral center at the C2 position of the propanol chain, meaning it can exist as two non-superimposable mirror images (enantiomers): (R)-1-(4-Methoxy-2-methylphenyl)-2-propanol and (S)-1-(4-Methoxy-2-methylphenyl)-2-propanol.

By successfully growing a single crystal of one of the enantiomers, SCXRD analysis can unambiguously determine its absolute configuration. mdpi.com This is often achieved by using anomalous dispersion effects, which are particularly effective when a heavy atom is present in the structure or by co-crystallizing with a chiral molecule of known configuration. nih.gov However, specific single-crystal X-ray diffraction data for this compound is not currently found in published literature.

Crystalline Polymorphism and Supramolecular Interactions

Crystalline polymorphism is the ability of a compound to exist in more than one crystal form. Different polymorphs of a substance can exhibit distinct physical properties. The study of polymorphism is critical in fields such as pharmaceuticals and materials science.

The molecular structure of this compound, with its hydroxyl group (a hydrogen bond donor and acceptor) and methoxy group (a hydrogen bond acceptor), suggests a high potential for forming various intermolecular hydrogen bonding networks. These interactions, along with other non-covalent forces like van der Waals forces and π-π stacking of the phenyl rings, would govern the molecular packing in the solid state. Without experimental crystal structure data, a detailed analysis of its specific supramolecular interactions and potential polymorphism remains speculative.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques are essential for studying chiral molecules. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential interaction of left and right circularly polarized light with a chiral sample. These methods are non-destructive and can be used to determine the enantiomeric excess (ee) of a sample, which is a measure of the purity of one enantiomer over the other.

For a sample of this compound, each enantiomer would produce a CD spectrum that is a mirror image of the other. By comparing the CD spectrum of a sample of unknown composition to the spectrum of a pure enantiomer, the enantiomeric excess can be quantified. Modern advancements in chiroptical analysis also include techniques like molecular rotational resonance (MRR) spectroscopy, which can provide rapid and accurate determination of enantiomeric excess, even in complex mixtures. nih.gov

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| (R)-1-(4-Methoxy-2-methylphenyl)-2-propanol |

| (S)-1-(4-Methoxy-2-methylphenyl)-2-propanol |

Analytical Methodologies and Characterization in Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 1-(4-Methoxy-2-methylphenyl)-2-propanol, providing powerful means for both qualitative and quantitative assessment.

Gas chromatography is a primary technique for assessing the purity of this compound and analyzing other volatile components in a sample. In GC, the compound is vaporized and passed through a column with a stream of inert gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase within the column. For a compound like this compound, GC can effectively separate it from starting materials, byproducts, or residual solvents from its synthesis. When coupled with a mass spectrometer (GC-MS), it provides not only retention time data for purity but also mass spectra that confirm the identity of the compound. nih.gov The NIST database includes a mass spectrum for 1-(4-Methoxyphenyl)propan-2-ol (B145594), a related compound, showcasing the utility of GC-MS in identifying such structures. nih.gov

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quantitative analysis and, notably, the chiral separation of this compound. nih.gov HPLC offers high resolution and is suitable for compounds that are not easily volatilized.

Quantitative Analysis: For quantitative purposes, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase and a polar mobile phase. The concentration of this compound in a sample can be accurately determined by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte.

Chiral Separations: Since this compound is a chiral compound, separating its enantiomers is often a critical analytical challenge. This is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used and have demonstrated excellent performance in resolving a broad range of chiral compounds. nih.govnih.gov The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector. nih.gov The choice of mobile phase, often a mixture of an alkane (like n-heptane) and an alcohol modifier (like 2-propanol), is crucial for optimizing the separation. registech.comsigmaaldrich.comsigmaaldrich.comcalpaclab.com

A study on the enantioseparation of various chiral compounds on an amylose-based CSP provides insight into the chromatographic conditions that could be applied to this compound. registech.com

Table 1: Example HPLC Method for Chiral Separation

| Parameter | Value |

|---|---|

| Column | (S,S) ULMO, 5 µm, 25 cm x 4.6 mm |

| Mobile Phase | (98.5/1.5) n-Heptane/1,2-Dimethoxyethane |

| Flow Rate | 1.0 mL/min |

| Detection | UV 254 nm |

| k'1 | 5.33 |

| α | 1.28 |

Data adapted from a separation of 1-(4-Methoxyphenyl)-2-propanol, a structurally similar compound. registech.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages over HPLC in terms of speed and reduced solvent consumption. selvita.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. selvita.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency. selvita.com

For the chiral resolution of compounds like this compound, SFC is often used with the same types of polysaccharide-based chiral stationary phases as in HPLC. chromatographyonline.com The addition of a small amount of an organic modifier, such as an alcohol, is necessary to achieve good peak shapes and selectivity. chromatographyonline.com SFC can provide complementary selectivity to HPLC, and in some cases, superior resolution. nih.gov The development of ultra-high-performance supercritical fluid chromatography (UHPSFC) has further enhanced the speed and resolution of chiral separations. chromatographyonline.com

Recent studies have highlighted the effectiveness of SFC for the chiral analysis of various pharmaceutical compounds, demonstrating its potential for the analysis of this compound. chromatographyonline.com

Derivatization Strategies for Enhanced Analysis

Derivatization involves chemically modifying the analyte to improve its analytical properties, such as enhancing detection or enabling the separation of enantiomers.

An alternative to using a chiral stationary phase for enantiomeric separation is the use of a chiral derivatizing agent (CDA). chromatographyonline.com This approach involves reacting the racemic analyte with a single, pure enantiomer of a chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column (either GC or HPLC). chromatographyonline.com For this compound, its hydroxyl group is a suitable site for reaction with a variety of CDAs, such as chiral acids or isocyanates. The choice of CDA is critical and depends on the specific analyte and the analytical technique being used. For example, a new chiral derivatizing agent, (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester, has been successfully used for the HPLC separation of enantiomers of secondary amino acids. nih.gov

In some cases, derivatization is employed to enhance the detectability of an analyte. For instance, if the analyte has a poor chromophore, it can be reacted with a reagent that introduces a strongly UV-absorbing or fluorescent group, thereby improving its detection limits in HPLC with UV or fluorescence detection. For GC analysis, derivatization of the hydroxyl group of this compound to form a more volatile ester or ether can improve its chromatographic behavior, leading to sharper peaks and better resolution.

Purity Assessment and Impurity Profiling in Synthetic Batches

The synthesis of this compound, a multi-step process, can inadvertently lead to the formation of various impurities. These can originate from starting materials, intermediates, by-products of the main reaction, or subsequent degradation products. A comprehensive impurity profile is therefore essential for quality control and to understand the potential impact of such impurities on experimental outcomes.

The primary methods for assessing the purity of this compound and identifying impurities are chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS). researchgate.net These hyphenated techniques, such as HPLC-MS and GC-MS, are powerful tools for separating, identifying, and quantifying the main component and any trace-level impurities. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the aromatic ring of the compound absorbs significantly. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital analytical tool, especially for identifying volatile impurities that may be present from the synthesis, such as residual solvents or low-boiling point by-products. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the structural elucidation of the impurities. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR and ¹³C NMR, is an indispensable tool for the structural confirmation of the target compound and the characterization of impurities, especially when isolated in sufficient quantities. NMR provides detailed information about the chemical environment of each atom in the molecule, enabling the definitive identification of isomeric impurities and other structurally related compounds.

Potential Impurities in Synthetic Batches

The impurity profile of this compound is intrinsically linked to its synthetic route. A common pathway to this compound involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with 4-methoxy-2-methylphenylacetaldehyde, or the reduction of 1-(4-methoxy-2-methylphenyl)propan-2-one. Based on these routes, several potential impurities can be anticipated.

A critical consideration in the synthesis of related compounds, such as 1-methoxy-2-propanol (B31579) from propylene (B89431) oxide and methanol, is the formation of isomeric impurities. google.com For instance, the reaction can yield a mixture of the desired product and 2-methoxy-1-propanol. google.com While the specific isomeric impurities for this compound would differ, the principle of potential isomer formation remains relevant.

In the context of similar chemical syntheses, unreacted starting materials are a common source of impurities. For example, in the synthesis of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P), a related ketone, unreacted precursors and intermediates can be carried through to the final product if purification is not rigorous. nih.gov

The following table outlines potential impurities that could be found in synthetic batches of this compound, based on common synthetic pathways and the analysis of related chemical structures.

| Impurity Name | Potential Origin | Common Analytical Method for Detection |

| 4-Methoxy-2-methylacetophenone | Unreacted starting material (if synthesis proceeds via reduction of the corresponding ketone) | GC-MS, HPLC |

| 1-(4-Methoxy-2-methylphenyl)-1-propanol | Isomeric by-product from non-selective reduction or rearrangement | HPLC, GC-MS |

| Residual Solvents (e.g., Toluene, Diethyl Ether, Tetrahydrofuran) | Remnants from the reaction or purification steps | GC-MS (Headspace) |

| Unreacted Grignard Reagent By-products | Quenched Grignard reagent and its subsequent reaction products | GC-MS, HPLC |

| Over-alkylation Products | Further reaction of the product with the alkylating agent | HPLC, LC-MS |

Data from Hypothetical Batch Analysis

To illustrate the application of these analytical methodologies, the following table presents hypothetical data from the GC-MS analysis of a synthetic batch of this compound after initial purification.

| Peak No. | Retention Time (min) | Compound Identity | Area % |

| 1 | 8.5 | Toluene (Residual Solvent) | 0.08 |

| 2 | 12.2 | 1-(4-Methoxy-2-methylphenyl)-1-propanol | 0.45 |

| 3 | 13.5 | This compound | 99.20 |

| 4 | 14.1 | 4-Methoxy-2-methylacetophenone | 0.15 |

| 5 | 15.8 | Unidentified By-product (m/z fragments suggest a dimer) | 0.12 |

This hypothetical data indicates a high purity batch, with the main compound at 99.20%. The primary impurities identified are the isomeric by-product, unreacted starting material, and a residual solvent. The presence of an unidentified by-product underscores the importance of comprehensive characterization to ensure the quality of the synthetic batch. Further investigation using techniques like LC-MS/MS or isolation followed by NMR would be necessary to fully elucidate the structure of this unknown component.

The rigorous application of these analytical techniques is paramount for establishing a detailed purity and impurity profile for each synthetic batch of this compound, thereby ensuring the integrity of subsequent research.

Applications in Chemical Research and Material Science

Building Block in Complex Organic Synthesis

The utility of 1-(4-Methoxy-2-methylphenyl)-2-propanol as a foundational molecule in the construction of more complex chemical entities is an area of interest in organic synthesis.

While specific, extensively documented examples of the use of this compound as an intermediate are not widely available in public literature, its classification as an organic building block by chemical suppliers suggests its role in the synthesis of more complex molecules. bldpharm.com The structure of this compound, with its reactive hydroxyl group and modifiable aromatic ring, lends itself to being a versatile starting point or intermediate for creating advanced organic scaffolds. These scaffolds are often the core structures of new pharmaceutical compounds or materials with novel properties. The synthesis of a related compound, 1-(4-methoxyphenyl) propanol (B110389), has been described as an intermediate in the production of anise camphor, highlighting the potential of similar structures in the synthesis of valuable chemicals. google.com

As a precursor, this compound offers several reaction sites for chemists to build upon. The hydroxyl group can be readily converted into other functional groups, such as esters or ethers, or it can be eliminated to form an alkene. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functionalities. While direct research detailing the use of this specific compound to build complex molecular architectures is limited, the synthesis of deuterated analogs like 2-Methyl-1-(4-methoxyphenyl)methoxy-2-propanol-d6 for use as stable isotopes in research underscores the relevance of this molecular framework in specialized chemical studies. clearsynth.com The general class of methoxyphenyl propanols serves as key precursors in various synthetic pathways. google.comnih.gov

Advanced Materials and Polymer Science Context

The potential applications of this compound extend into the realm of material science, where its properties could be exploited in the formulation of specialty materials and polymers.

Information regarding the specific use of this compound as a solvent or coupling agent is not extensively documented in publicly available research. However, related and structurally simpler compounds, such as 1-methoxy-2-propanol (B31579), are widely used as solvents and coupling agents in various industrial applications, including coatings, cleaners, and inks. These related compounds are valued for their ability to dissolve a wide range of substances and to improve the compatibility of different components in a mixture. Given its chemical structure, it is plausible that this compound could exhibit similar solvating properties, potentially for more specialized, high-value formulations where its specific substitution pattern might offer advantages.

There is currently a lack of specific research demonstrating the use of this compound as a monomer in polymerization reactions. However, the broader class of substituted phenols and related vinyl compounds is of significant interest in polymer science. For instance, 2-methoxy-4-vinylphenol, derived from the natural product ferulic acid, has been successfully used as a bio-based monomer to create both thermoplastics and thermoset polymers. mdpi.com The structural elements of this compound, particularly the aromatic ring, could impart desirable properties such as thermal stability and rigidity to a polymer backbone if it were incorporated. Further research would be needed to explore its reactivity and the properties of any resulting polymers.

Environmental Chemistry and Degradation Studies

The biodegradability of phenolic compounds is highly dependent on the type, number, and position of their substituents. researchgate.net In general, phenol (B47542) and some simple alkylphenols can be degraded by microorganisms found in soil and water. nih.govcdc.gov However, the presence of multiple or more complex substituents can significantly slow down or inhibit this process. nih.gov For example, dimethyl-substituted aliphatic alcohols have been shown to be poorly utilized by microorganisms. nih.gov

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H16O2 |

| Molecular Weight | 180.24 g/mol |

| CAS Number | 35144-39-9 |

Table 2: Related Compounds and their Applications

| Compound Name | Application / Relevance |

|---|---|

| 1-(4-Methoxyphenyl) propanol | Intermediate in the synthesis of anise camphor. google.com |

| 2-Methyl-1-(4-methoxyphenyl)methoxy-2-propanol-d6 | Stable isotope labeled compound for research. clearsynth.com |

| 1-Methoxy-2-propanol | Industrial solvent and coupling agent. |

Atmospheric Reactivity and Photodegradation Pathways

While direct experimental studies on the atmospheric reactivity and photodegradation of this compound are not available in current scientific literature, its atmospheric fate can be inferred by examining the known reactivity of its constituent functional groups: the methoxy-substituted aromatic ring and the secondary alcohol chain. The primary drivers of atmospheric degradation for such semi-volatile organic compounds are reactions with photochemically generated oxidants and, to a lesser extent, direct photolysis.

The principal daytime oxidant in the troposphere is the hydroxyl radical (•OH). copernicus.org Reactions with •OH are anticipated to be the predominant degradation pathway for this compound. acs.org The reaction can proceed via two main channels: hydrogen abstraction or •OH addition to the aromatic ring.

The methoxy (B1213986) group on the benzene (B151609) ring is an activating group, which, along with the alkyl (methyl) group, increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack by •OH radicals. acs.org This addition reaction leads to the formation of a hydroxycyclohexadienyl radical intermediate. iaea.orgrsc.org This intermediate is unstable and can undergo further reactions, primarily with molecular oxygen (O₂), leading to ring-opening products or the formation of more stable phenolic compounds through the elimination of a water molecule.

Hydrogen abstraction can occur at several sites on the this compound molecule. The C-H bonds on the propanol side chain, particularly the one attached to the carbon bearing the hydroxyl group, and the C-H bonds of the methyl and methoxy groups are all potential sites for hydrogen abstraction by •OH radicals. Abstraction from the alcohol group is a common reaction for aromatic alcohols. mdpi.com

The general atmospheric degradation pathways for methoxyphenols, which share structural similarities, are dominated by reactions with •OH and nitrate (B79036) radicals (•NO₃). acs.org For methoxy-substituted benzenes, reaction with •OH radicals often leads to the formation of radical cations. iaea.org

Direct photodegradation involves the absorption of solar radiation, which can lead to the excitation of the molecule and subsequent chemical reactions. Aromatic ethers can undergo photo-Claisen rearrangement, which involves the homolytic cleavage of the ether bond. researchgate.net For this compound, this could potentially involve the cleavage of the methyl-oxygen bond of the methoxy group. However, for many aromatic compounds, direct photolysis in the troposphere is a minor degradation pathway compared to reaction with •OH radicals, as their absorption spectra may not significantly overlap with the available solar radiation at ground level. mdpi.com

The following table summarizes the predicted atmospheric reactions for this compound based on the reactivity of analogous compounds.

| Reaction Type | Reactant | Predicted Initial Step |

| OH Radical Addition | •OH | Addition to the aromatic ring to form a hydroxycyclohexadienyl radical. |

| Hydrogen Abstraction | •OH | Abstraction of a hydrogen atom from the propanol side chain or the methyl/methoxy groups. |

| Nitrate Radical Reaction | •NO₃ | Likely addition to the aromatic ring or hydrogen abstraction, especially during nighttime. acs.org |

| Direct Photolysis | hv (Sunlight) | Potential for photo-Claisen rearrangement of the methoxy group or other photochemical rearrangements. researchgate.net |

Environmental Transformation Product Identification

The identification of environmental transformation products of this compound is speculative due to the absence of direct experimental studies. However, based on the established atmospheric degradation mechanisms of similar aromatic compounds, a range of potential products can be predicted.

The initial reactions with •OH radicals are expected to generate a variety of primary products. The •OH addition to the aromatic ring, followed by reaction with O₂, can lead to the formation of hydroxylated and nitrated derivatives, especially in polluted environments with high concentrations of nitrogen oxides (NOₓ). acs.org The degradation of other methoxyphenols is known to produce secondary organic aerosols (SOA), suggesting that this compound could also contribute to aerosol formation. acs.org

If the degradation proceeds via hydrogen abstraction from the propanol side chain, the resulting radical can react with O₂ to form a peroxy radical. This peroxy radical can then undergo further reactions to form aldehydes, ketones, or carboxylic acids. For instance, oxidation of the secondary alcohol group could lead to the formation of a ketone. The photocatalytic oxidation of aromatic alcohols is known to produce aromatic aldehydes. mdpi.com

Ring cleavage is another significant pathway in the atmospheric oxidation of aromatic compounds, leading to the formation of smaller, more oxidized, and often more volatile or water-soluble products. The oxidation of benzene by •OH radicals, for example, produces a variety of ring-opened products. rsc.org

Based on these general principles, the following table outlines the potential environmental transformation products of this compound.

| Precursor Reaction | Potential Transformation Product(s) |

| •OH Addition to Aromatic Ring | Hydroxylated derivatives (e.g., di-hydroxylated species), Nitrated derivatives (in the presence of NOₓ) |

| Hydrogen Abstraction from Propanol Chain | 1-(4-Methoxy-2-methylphenyl)-2-propanone (a ketone) |

| Ring Cleavage | Smaller, oxygenated aliphatic compounds (e.g., dicarboxylic acids, aldehydes) |

| Methoxy Group Alteration | Demethylation to form a phenolic hydroxyl group, leading to 1-(4-hydroxy-2-methylphenyl)-2-propanol. |

It is important to emphasize that the identification and quantification of these potential products would require dedicated laboratory studies and environmental monitoring. The actual distribution of transformation products will depend on various factors, including the concentration of different atmospheric oxidants, temperature, and the presence of other pollutants. mdpi.com

Q & A

Q. What statistical methods are appropriate for comparing the bioactivity of this compound with its structural analogs?

- Methodological Answer :

- Multivariate Analysis : Perform PCA or hierarchical clustering on bioactivity data (e.g., IC₅₀ values) to group compounds by efficacy .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.